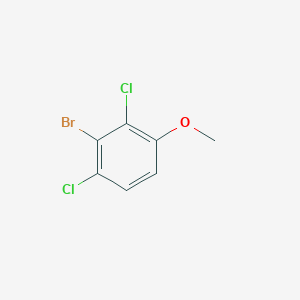

3-Bromo-2,4-dichloroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-dichloro-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c1-11-5-3-2-4(9)6(8)7(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXINPOQPENRUHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288240 | |

| Record name | 2-Bromo-1,3-dichloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174913-16-7 | |

| Record name | 2-Bromo-1,3-dichloro-4-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-dichloro-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2,4 Dichloroanisole

Regioselective Halogenation Strategies for Anisole (B1667542) Precursors

The synthesis of 3-Bromo-2,4-dichloroanisole via direct halogenation requires careful control of regioselectivity due to the directing effects of the methoxy (B1213986) group and the existing halogen substituents. The methoxy group is an activating ortho-, para-director, while the chloro and bromo groups are deactivating but also ortho-, para-directing.

Bromination of Substituted Chloroanisoles

A logical approach is the bromination of 2,4-dichloroanisole (B165449). nih.gov In this precursor, the methoxy group strongly activates the ring for electrophilic aromatic substitution. The primary positions for substitution are ortho and para to the methoxy group. However, positions 2 and 4 are already occupied by chlorine atoms. The remaining open positions are 3, 5, and 6. Position 6 is ortho to the methoxy group but is sterically hindered by the adjacent chlorine at position 2. Positions 3 and 5 are meta to the activating methoxy group, making direct substitution less favorable.

To achieve bromination at the C-3 position, specific reaction conditions are necessary to overcome the inherent directing effects. The use of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) with elemental bromine can polarize the bromine molecule, creating a stronger electrophile required for substitution on the deactivated ring. The choice of solvent and temperature is also critical in controlling the selectivity of the reaction.

| Starting Material | Brominating Agent | Catalyst/Conditions | Potential Product | Reference |

|---|---|---|---|---|

| 2,4-Dichloroanisole | Br₂ | FeBr₃, non-polar solvent | This compound | wku.edu |

| 2,4-Dichloroanisole | N-Bromosuccinimide (NBS) | Acid catalyst, HFIP | This compound | organic-chemistry.org |

Chlorination of Substituted Bromoanisoles

An alternative regioselective strategy involves the chlorination of a bromoanisole precursor. A suitable starting material would be 3-bromo-2-chloroanisole or 3-bromo-4-chloroanisole.

Chlorination of 3-Bromo-2-chloroanisole: The methoxy group at C-1 directs incoming electrophiles to the C-4 and C-6 positions. The bromine at C-3 and chlorine at C-2 also exert directing effects. The C-4 position is para to the methoxy group and ortho to the bromine, making it a highly favorable site for chlorination.

Chlorination of 3-Bromo-4-chloroanisole: Here, the methoxy group directs to the C-2 and C-6 positions. The C-2 position is ortho to the methoxy group and ortho to the chlorine at C-4, rendering it electronically favorable for substitution.

Traditional chlorination methods often employ chlorine gas with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). mdpi.com These conditions generate a potent electrophile capable of reacting with the substituted anisole ring.

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Target Product | Reference |

|---|---|---|---|---|

| 3-Bromo-2-chloroanisole | Cl₂ | FeCl₃ | This compound | mdpi.com |

| 3-Bromo-4-chloroanisole | N-Chlorosuccinimide (NCS) | HFIP solvent | This compound | organic-chemistry.org |

Sequential Halogenation Approaches

A sequential halogenation of anisole itself can be devised, although controlling the regiochemistry at each step presents a significant challenge. A plausible route involves the initial dichlorination of anisole to form 2,4-dichloroanisole, followed by a selective bromination.

The dichlorination of anisole typically yields a mixture of isomers, with 2,4-dichloroanisole and 2,6-dichloroanisole (B52528) being common products. Separation of the desired 2,4-dichloro isomer is a necessary intermediate step. Subsequently, this intermediate can be brominated as described in section 2.1.1. Modern halogenation techniques using N-halosuccinimides in unique solvents like hexafluoroisopropanol (HFIP) have been shown to enhance regioselectivity and proceed under mild conditions, offering a more controlled approach to such sequential transformations. organic-chemistry.org

Multi-step Synthetic Routes to this compound

Multi-step syntheses offer greater control by building the molecule from a precursor that already contains the desired substitution pattern, thereby avoiding issues of regioselectivity in halogenation steps.

Aryl Ether Formation from Phenolic Precursors

One of the most direct multi-step routes is the methylation of 3-bromo-2,4-dichlorophenol. aobchem.comchemsrc.com This method leverages the well-established Williamson ether synthesis. The phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a more nucleophilic phenoxide ion. This ion then reacts with a methylating agent, like dimethyl sulfate (B86663) or methyl iodide, in an Sₙ2 reaction to form the target anisole. guidechem.com This approach is highly efficient as the carbon-oxygen ether bond formation is typically high-yielding and avoids the complexities of electrophilic aromatic substitution on a pre-existing anisole ring. nih.govacs.org

| Phenolic Precursor | Base | Methylating Agent | Reaction Type | Reference |

|---|---|---|---|---|

| 3-Bromo-2,4-dichlorophenol | NaOH | (CH₃)₂SO₄ | Williamson Ether Synthesis | guidechem.com |

| 3-Bromo-2,4-dichlorophenol | K₂CO₃ | CH₃I | Williamson Ether Synthesis | nih.gov |

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) provides an alternative synthetic strategy, often starting from a more readily available precursor. fiveable.meimperial.ac.uk A viable pathway could begin with a substituted aniline (B41778), such as 3-bromo-2-chloroaniline (B183718). chemicalbook.com

A representative FGI sequence is as follows:

Chlorination: Selective chlorination of 3-bromo-2-chloroaniline at the C-4 position to yield 3-bromo-2,4-dichloroaniline.

Diazotization: The resulting aniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures to convert the amino group into a diazonium salt.

Hydrolysis: The diazonium salt is subsequently hydrolyzed by heating in an aqueous solution to replace the diazonium group with a hydroxyl group, yielding 3-bromo-2,4-dichlorophenol.

Methylation: The final step is the methylation of the phenol (B47542), as described in section 2.2.1, to afford this compound.

This route compartmentalizes the introduction of each functional group, offering precise control over the final molecular architecture.

Optimization of Reaction Conditions in this compound Synthesis

Optimizing the synthesis of this compound requires a systematic evaluation of catalysts, solvents, and physical parameters like temperature and pressure. The goal is to maximize the conversion of the starting material and the selectivity towards the desired product while minimizing reaction times and the formation of byproducts. scielo.br

The halogenation of electron-deficient aromatic compounds such as 2,4-dichloroanisole often requires a catalyst to activate the halogenating agent. While traditional Lewis acids like FeCl₃ can be used, they often necessitate harsh reaction conditions. chemrxiv.org Modern catalysis has shifted towards developing milder and more selective systems.

Recent research has explored the use of carborane-based Lewis bases as highly effective catalysts for the bromination of 2,4-dichloroanisole using N-Bromosuccinimide (NBS) as the bromine source. chemrxiv.org These catalysts activate the halogenating reagent by forming a halonium complex. chemrxiv.org A systematic study demonstrated that tuning the electronic properties of the carborane scaffold is crucial for maximizing catalytic performance. For instance, an m-carborane (B99378) catalyst with a methylthio (SMe) group at the C1 vertex (Cat A) showed significantly enhanced activity compared to other catalysts like Trip-SMe for this specific transformation. chemrxiv.org The reaction often employs a co-catalyst, such as AgSbF₆, at room temperature. chemrxiv.org

Other advanced catalytic systems developed for the halogenation of deactivated arenes include AuCl₃ with N-halosuccinimides (NXS) and nitrobenzenesulfonic acid (NBSA) in conjunction with hexafluoro-2-propanol (HFIP) solvent. chemrxiv.org

| Catalyst | Halogenating Agent | Co-Catalyst | Yield of this compound | Reference |

|---|---|---|---|---|

| Trip-SMe | NBS | AgSbF₆ | Ineffective | chemrxiv.org |

| Cat A (m-carborane-SMe) | NBS | AgSbF₆ | 60% | chemrxiv.org |

For the synthesis of this compound, the regioselectivity is determined by the directing effects of the existing methoxy and chloro substituents. The solvent can modulate these effects. For example, polar aprotic solvents like acetonitrile (B52724) have been shown to provide a good balance between reaction conversion and selectivity in other complex syntheses. scielo.br In contrast, specialized solvents like hexafluoro-2-propanol (HFIP) have been used in certain catalytic systems to promote the halogenation of deactivated arenes. chemrxiv.org The optimal solvent is one that facilitates the desired reaction pathway leading to this compound while suppressing the formation of other isomers.

| Solvent Type | Potential Effect on Regioselectivity | Example Solvents |

|---|---|---|

| Non-polar | May favor kinetically controlled products. | Toluene, Hexane |

| Polar Aprotic | Can enhance reaction rates and may alter substrate solvation, influencing isomer ratios. | Acetonitrile, DMF |

| Polar Protic / Highly Fluorinated | Can stabilize charged intermediates and are sometimes essential for specific catalytic cycles. | Methanol, HFIP chemrxiv.org |

Temperature is a fundamental parameter that governs reaction kinetics, typically described by the Arrhenius equation. For the synthesis of this compound, increasing the temperature generally accelerates the reaction rate. However, this can be a double-edged sword; excessive heat can lead to a decrease in selectivity and the formation of undesirable byproducts, including other brominated isomers or decomposition products. scielo.br Some reactions exhibit a negative temperature dependence, although this is less common for aromatic halogenations. epa.gov Therefore, the reaction temperature must be carefully controlled to find an optimal balance between a reasonable reaction time and high selectivity for the desired product.

The influence of pressure on liquid-phase reactions, such as the synthesis of this compound, is generally minimal unless gaseous reactants are involved or the reaction is performed under supercritical conditions. For most bench-scale syntheses conducted at or near atmospheric pressure, variations in pressure are not considered a significant factor affecting the reaction kinetics or outcome. epa.govenergyfrontier.us

Advanced Purification and Isolation Techniques for Synthetic this compound

Following the synthesis, a crude reaction mixture is obtained which contains the desired product, unreacted starting materials, catalyst residues, and potentially isomeric byproducts. Rigorous purification is essential to isolate this compound with high purity.

The separation of positional isomers, such as this compound from other bromodichlorobenzene isomers, presents a significant purification challenge due to their similar physical properties. chromforum.org Gas Chromatography (GC) is a powerful analytical and preparative technique for resolving such mixtures. The choice of the GC column's stationary phase is critical for achieving separation. chromforum.org

Different columns provide varying separation mechanisms. For instance, wax-based columns separate based on polarity, while polysiloxane-based columns separate primarily by boiling point. For closely related isomers, these mechanisms may be insufficient. chromforum.org In such difficult cases, specialized columns, such as those containing cyclodextrin, may be required. Cyclodextrin-based stationary phases can separate isomers based on differences in their physical size and shape, offering a higher degree of resolution. chromforum.org

| Column Type | Stationary Phase Principle | Reported Efficacy for Isomer Separation |

|---|---|---|

| DB-17, DB-1701 | (50%-Phenyl)-methylpolysiloxane | Attempted |

| DB-WAx, CP-Wax | Polyethylene glycol (Wax) | Attempted, but separation was not achieved in some cases. |

| CP-SIL5CB | Polysiloxane | Achieved separation on GC-MS with low concentration samples. |

| Cyclodextrin Column | Physical size and shape exclusion | Suggested as a potential solution for difficult separations. |

For bulk purification, traditional techniques such as distillation and crystallization are employed. Distillation under reduced pressure (vacuum distillation) is particularly suitable for purifying thermally sensitive, high-boiling-point compounds like this compound. orgsyn.org Lowering the pressure reduces the boiling point, thus preventing thermal decomposition that might occur at atmospheric pressure. orgsyn.orgorgsyn.org

Crystallization is an effective method for obtaining a final product of very high purity. The crude product is dissolved in a suitable hot solvent or solvent mixture, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution. For compounds like brominated acetanilides, crystallization from 50% alcohol with the addition of decolorizing carbon has been used to obtain a pure, colorless product. orgsyn.org The final solid product is then isolated by filtration.

Reactivity and Mechanistic Studies of 3 Bromo 2,4 Dichloroanisole

Nucleophilic Aromatic Substitution (SNAr) Reactions on 3-Bromo-2,4-dichloroanisole

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of three halogen substituents (two chlorine, one bromine) on the anisole (B1667542) ring significantly activates it towards nucleophilic attack compared to unsubstituted anisole.

In this compound, a nucleophile can potentially attack the carbon atoms bearing the halogen substituents at positions C-2, C-3, or C-4. The rate of an SNAr reaction is accelerated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com All three halogens exert a strong electron-withdrawing inductive effect (-I), thereby activating the ring for nucleophilic attack.

The relative reactivity of the different halogenated positions depends on two main factors:

Electronic Stabilization: The stability of the Meisenheimer complex is greatest when the negative charge can be delocalized onto electron-withdrawing groups, especially those at the ortho and para positions relative to the point of attack.

Attack at C-2 (ortho to OMe): A nucleophile attacking the C-2 position (displacing chloride) would form an intermediate where the negative charge is stabilized by the inductive effects of the adjacent bromine at C-3 and the chlorine at C-4.

Attack at C-4 (para to OMe): Attack at the C-4 position (displacing chloride) places the negative charge ortho to the bromine at C-3. This intermediate is well-stabilized. Studies on similar molecules like 2,4-dichloroanisole (B165449) have shown a preference for substitution at the 4-position. acs.org

Leaving Group Ability: In the rate-determining step of many SNAr reactions (the formation of the Meisenheimer complex), the carbon-halogen bond is not yet broken, so leaving group ability (I > Br > Cl > F) is less important than in SN1 or SN2 reactions. masterorganicchemistry.com However, in cases where the breakdown of the intermediate to products is significant, or in related mechanisms like cation radical-accelerated SNAr (CRA-SNAr), the leaving group can play a role. acs.org In a direct comparison on the same ring, the C-Br bond is weaker than the C-Cl bond, which could favor bromide displacement under certain conditions. For instance, in the reaction of 1-bromo-4-chlorobenzene, selective substitution of the chloride has been observed, indicating that electronic factors can override leaving group ability. acs.org

Given the electronic environment of this compound, competition between the displacement of chloride at C-4 and chloride at C-2 is expected, with potential for bromide displacement at C-3 under specific reaction conditions.

Stereoelectronic effects, which describe the influence of orbital alignment and electronic distribution on reactivity, are critical in understanding SNAr pathways.

Halogen Substituents (Br, Cl): The dominant effect of halogens in SNAr is their strong inductive electron withdrawal (-I effect), which stabilizes the anionic Meisenheimer intermediate. This effect is crucial for the reaction to proceed. Their weak resonance-donating effect (+R effect) is generally considered insignificant in this context.

Methoxy (B1213986) Substituent (OMe): The methoxy group has a dual electronic nature. It is electron-withdrawing by induction (-I effect) but strongly electron-donating by resonance (+R effect). colorado.edu In nucleophilic aromatic substitution, the +R effect is destabilizing because it donates electron density to an already electron-rich anionic intermediate. This destabilization is most pronounced when the nucleophilic attack occurs at the positions ortho or para to the methoxy group (C-2 and C-4). This opposition between the inductive and resonance effects means the methoxy group is a net deactivator for SNAr reactions at the ortho/para positions compared to a simple hydrogen, but less deactivating than a nitro group.

Therefore, the reaction pathway is a result of a fine balance: the halogens strongly activate the ring for attack, while the methoxy group modulates this reactivity, slightly disfavoring attack at the C-2 and C-4 positions through its resonance effect.

An alternative mechanism for nucleophilic substitution on aryl halides involves the formation of a highly reactive aryne (or benzyne) intermediate. govtpgcdatia.ac.in This pathway occurs under forcing conditions with very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA). tcichemicals.com The mechanism is a two-step elimination-addition process.

For this compound, aryne formation is theoretically possible due to the presence of protons at C-5 and C-6. The process would involve:

Deprotonation: A strong base could abstract a proton from either C-5 or C-6.

Elimination: The resulting carbanion would then eliminate the adjacent halide to form a triple bond within the aromatic ring.

Two primary aryne intermediates could be envisioned:

4-Bromo-5-chloro-2-methoxybenzyne: Formed by deprotonation at C-6 and subsequent elimination of the chloride at C-2.

2-Bromo-5-chloro-3-methoxybenzyne: Formed by deprotonation at C-5 and elimination of the chloride at C-4. Elimination of the bromide at C-3 is also a possibility.

A key feature of the aryne mechanism is that the incoming nucleophile can add to either end of the aryne triple bond, often leading to a mixture of products, including isomers where the nucleophile is not at the same position as the original leaving group (cine substitution). govtpgcdatia.ac.in For this compound, while plausible with exceptionally strong bases, this pathway is less common than the standard SNAr mechanism, which is favored by the presence of multiple electron-withdrawing halogens.

Electrophilic Aromatic Substitution (EAS) on this compound

Electrophilic aromatic substitution (EAS) involves an attack by an electrophile on the electron-rich π-system of the benzene (B151609) ring, proceeding through a positively charged carbocation intermediate (an arenium ion or sigma complex). libretexts.org The regiochemical outcome of the reaction is determined by the directing effects of the substituents already present on the ring.

The aromatic ring of this compound has two available positions for substitution: C-5 and C-6. The directing effects of the existing four substituents collectively determine which of these positions is more favorable for electrophilic attack. The methoxy group is a strongly activating substituent, while the halogen atoms are deactivating substituents. libretexts.org In polysubstituted benzenes, the most powerful activating group generally controls the position of further substitution. msu.edu

The methoxy group is a powerful ortho-, para-director. The para position is blocked by a chlorine atom (C-4), and one ortho position is blocked by another chlorine atom (C-2). This leaves the C-6 position as the primary site directed by the methoxy group. The bromine at C-3 also acts as a para-director, further reinforcing substitution at the C-6 position. Therefore, electrophilic substitution on this compound is expected to be highly regioselective, yielding predominantly the C-6 substituted product.

Methoxy Group (-OCH₃) at C-1: As a strong activating group with a dominant +R (resonance) effect, it strongly directs incoming electrophiles to the ortho (C-2, C-6) and para (C-4) positions. Since C-2 and C-4 are occupied, its directing influence is focused on C-6 .

Chlorine (-Cl) at C-2: As a deactivating ortho-, para-director, it directs toward C-3 (occupied), C-1 (occupied), and C-5 .

Bromine (-Br) at C-3: As a deactivating ortho-, para-director, it directs toward C-2 (occupied), C-4 (occupied), and C-6 .

Chlorine (-Cl) at C-4: As a deactivating ortho-, para-director, it directs toward C-3 (occupied), C-5, and C-1 (occupied).

The combined effects are summarized in the table below.

| Substituent (Position) | Type | Directing Effect | Favored Open Position(s) |

|---|---|---|---|

| -OCH₃ (C-1) | Strongly Activating, o,p-Director | Directs to C-2, C-4, C-6 | C-6 |

| -Cl (C-2) | Deactivating, o,p-Director | Directs to C-1, C-3, C-5 | C-5 |

| -Br (C-3) | Deactivating, o,p-Director | Directs to C-2, C-4, C-6 | C-6 |

| -Cl (C-4) | Deactivating, o,p-Director | Directs to C-3, C-5 , C-1 | C-5 |

The stability of the arenium ion intermediate confirms this prediction. Attack at C-6 allows the positive charge to be delocalized onto the oxygen atom of the methoxy group, a highly stabilizing resonance structure that is not possible for attack at C-5. colorado.edu

Organometallic Cross-Coupling Reactions Involving this compound

The presence of multiple halogen atoms (one bromine, two chlorines) on the anisole ring allows for selective functionalization through organometallic cross-coupling reactions. The differential reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a key factor in these transformations, with the C-Br bond being significantly more reactive than the C-Cl bonds in typical palladium-catalyzed systems. The general order of reactivity for halides is R-I > R-OTf > R-Br >> R-Cl. wikipedia.org

Suzuki-Miyaura Coupling Protocols for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, linking an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. wikipedia.orgmdpi.com For a substrate such as this compound, the Suzuki-Miyaura reaction is expected to proceed selectively at the more reactive C-Br bond, leaving the two C-Cl bonds intact. wikipedia.org This selective coupling allows for the synthesis of 3-aryl-2,4-dichloroanisole derivatives.

The reaction mechanism involves three primary steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. Modern catalyst systems often employ bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) which can improve catalytic activity, especially for less reactive chlorides. nih.govnih.gov However, for activating the C-Br bond, standard catalysts like Pd(PPh₃)₄ or systems generated in situ from a palladium precursor like Pd(OAc)₂ and a phosphine ligand are often effective. researchgate.net

Below is a table of representative conditions for the Suzuki-Miyaura coupling of aryl bromides, which are applicable to this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Source(s) |

|---|---|---|

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | libretexts.org, nih.gov |

| Ligand | XPhos, PPh₃, CataCXium A, dppf | nih.gov, nih.gov, uzh.ch |

| Boron Reagent | Arylboronic acid, Arylboronic ester | nih.gov |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | nih.gov, nih.gov |

| Solvent | Dioxane/H₂O, 2-MeTHF, Toluene | nih.gov, nih.gov |

Sonogashira Coupling at the Brominated Position

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst (usually CuI) and an amine base, such as triethylamine (B128534) or pyrrolidine. wikipedia.orgorganic-chemistry.orgmdpi.com

Given the higher reactivity of the C-Br bond compared to the C-Cl bonds, this compound can be selectively alkynylated at the C-3 position. wikipedia.orglibretexts.org This selectivity allows for the synthesis of 3-alkynyl-2,4-dichloroanisole derivatives, which are valuable intermediates for more complex molecules, including natural products and organic materials. wikipedia.orgnih.govmdpi.com The standard Sonogashira conditions are generally mild and tolerant of a wide range of functional groups. wikipedia.org

The catalytic cycle involves the palladium-catalyzed activation of the aryl halide and a copper-mediated reaction with the terminal alkyne. wikipedia.org While copper-free Sonogashira protocols exist, the co-catalyzed system remains widely used. libretexts.org The choice of palladium catalyst, ligands, and reaction conditions can be optimized to achieve high yields. scirp.org

Table 2: Representative Conditions for Sonogashira Coupling at an Aryl Bromide Position

| Parameter | Condition | Source(s) |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, Pd(CF₃COO)₂/PPh₃ | libretexts.org, sioc-journal.cn, scirp.org |

| Copper Co-catalyst | Copper(I) iodide (CuI) | wikipedia.org, sioc-journal.cn, scirp.org |

| Alkyne | Terminal Alkyl or Aryl Alkyne | sioc-journal.cn |

| Base | Triethylamine (Et₃N), Pyrrolidine | wikipedia.org, libretexts.org |

| Solvent | DMF, Toluene, NMP | wikipedia.org, sioc-journal.cn, mdpi.com |

| Temperature | Room Temperature to 100 °C | wikipedia.org, scirp.org |

Negishi and Stille Coupling Applications with this compound

The Negishi and Stille reactions provide alternative methods for C-C bond formation, expanding the range of accessible structures from this compound.

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is noted for its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For this compound, coupling with an arylzinc or alkylzinc reagent would occur selectively at the C-Br position to yield the corresponding 3-substituted-2,4-dichloroanisole. Palladium catalysts are generally preferred for their high functional group tolerance. wikipedia.org Recent advancements have focused on developing highly active palladacycle precatalysts that enable these couplings under mild conditions. sci-hub.se

The Stille reaction utilizes an organotin (stannane) reagent to couple with an organic halide or pseudohalide, also catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes are stable to air and moisture, and a wide variety are commercially available. wikipedia.org The reaction tolerates a broad range of functional groups. As with other palladium-catalyzed couplings, the reaction of this compound with an organostannane (e.g., an aryltrialkylstannane) would selectively functionalize the C-3 position. wikipedia.org The addition of Cu(I) salts can accelerate the reaction rate. harvard.edu

Table 3: General Features of Negishi and Stille Couplings for Aryl Bromides

| Reaction | Organometallic Reagent | Catalyst System | Key Advantages | Source(s) |

|---|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni (e.g., Pd(P(t-Bu)₃)₂) | High reactivity, broad scope (sp³, sp², sp) | wikipedia.org, organic-chemistry.org |

| Stille | Organostannane (R-SnR'₃) | Pd (e.g., Pd(PPh₃)₄) | High functional group tolerance, stable reagents | wikipedia.org, organic-chemistry.org |

Catalyst Ligand Design and Optimization for Specific Reactivity

The success of cross-coupling reactions with polyhalogenated substrates like this compound hinges on the design and selection of appropriate catalyst ligands. uzh.chnih.gov The ligand's primary roles are to stabilize the palladium center, facilitate the elementary steps of the catalytic cycle (oxidative addition, reductive elimination), and control selectivity. rsc.org

For substrates with multiple potential reaction sites, such as the C-Br and C-Cl bonds in this compound, the ligand can enhance the inherent reactivity difference. Bulky and electron-rich monophosphine ligands, such as the Buchwald biarylphosphines (e.g., XPhos, SPhos), and N-heterocyclic carbenes (NHCs) like IPr are particularly effective. nih.govnih.govnih.gov These ligands promote the oxidative addition step, which is often rate-limiting, and can enable reactions at lower temperatures and catalyst loadings. sci-hub.se

Ligand screening is a common strategy to optimize a specific transformation. nih.gov For example, studies on dichloropyridines have shown that the choice between different NHC ligands can invert the site-selectivity of a coupling reaction. nih.gov Similarly, investigating various phosphine ligands, from simple PPh₃ to more complex biarylphosphines, can significantly impact yield and selectivity in the amination of halo-aminopyridines. nih.gov By tuning the steric and electronic properties of the ligand, a catalyst system can be tailored to activate the C-Br bond preferentially while leaving the more robust C-Cl bonds untouched. uzh.ch

Reductive Dehalogenation Processes of this compound

Reductive dehalogenation is the process of removing a halogen atom and replacing it with a hydrogen atom. For polyhalogenated aromatic compounds, this can be a competing side reaction during cross-coupling or a desired transformation in its own right. The general ease of reductive hydrodehalogenation follows the order of carbon-halogen bond strength: C-I > C-Br > C-Cl > C-F. acs.org

Catalytic Hydrogenation Mechanisms

Catalytic hydrogenation is a common method for reductive dehalogenation. The reaction typically involves hydrogen gas (H₂) and a heterogeneous metal catalyst, such as palladium on carbon (Pd/C). youtube.comlibretexts.org The mechanism occurs on the surface of the metal catalyst. youtube.com

The process begins with the adsorption of both the hydrogen molecules and the substrate, this compound, onto the catalyst surface. libretexts.org On the surface, the H-H bond of molecular hydrogen is cleaved, forming reactive metal-hydride species. youtube.com Simultaneously, the substrate interacts with the surface, weakening the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds. A hydrogen atom is then transferred from the metal surface to the carbon atom, cleaving the C-Br bond and forming a C-H bond. youtube.com The resulting dehalogenated product then desorbs from the surface, allowing the catalyst to facilitate further reactions. youtube.com

Due to the significant difference in reactivity between the C-Br and C-Cl bonds, catalytic hydrogenation can be performed selectively. Under controlled conditions (e.g., temperature, pressure, reaction time), it is possible to achieve selective debromination to yield 2,4-dichloroanisole. More forcing conditions would be required to cleave the stronger C-Cl bonds. acs.orgdatapdf.com

Dissolving Metal Reductions

Dissolving metal reductions, such as the Birch reduction, are powerful methods for the reduction of aromatic rings. wikipedia.orgchemistryscore.commasterorganicchemistry.com This reaction typically employs an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. wikipedia.orgmasterorganicchemistry.com While specific studies on the Birch reduction of this compound are not extensively documented, the reactivity can be inferred from the behavior of related haloanisoles and the general principles of the reaction.

The mechanism involves the formation of a radical anion upon the addition of a solvated electron to the aromatic ring. organic-chemistry.org For substituted benzenes, the position of the initial electron attack and subsequent protonation is influenced by the electronic nature of the substituents. The methoxy group (-OCH₃) is an electron-donating group, which generally directs the reduction to occur at the 2,5-positions relative to it, yielding a 1,4-cyclohexadiene (B1204751) derivative. organic-chemistry.org

In the case of this compound, two primary pathways can be considered: reduction of the aromatic ring and reductive cleavage of the carbon-halogen bonds. The C-Br bond is generally weaker than the C-Cl bond and thus more susceptible to cleavage. Therefore, it is plausible that initial debromination could occur, followed by dechlorination or ring reduction.

Studies on related bromochloroanisoles have shown that hydrodehalogenation can occur stepwise, with the bromine atom being removed preferentially over chlorine. researchgate.net For instance, the hydrogen-transfer hydrodehalogenation of various bromochloroanisoles in the presence of a palladium catalyst and a hydrogen source resulted in the exclusive formation of the corresponding chloroanisoles, indicating selective C-Br bond cleavage. researchgate.net

A plausible reaction sequence for the dissolving metal reduction of this compound would likely involve initial reductive debromination to yield 2,4-dichloroanisole. Subsequent reduction of 2,4-dichloroanisole could then proceed via dechlorination or Birch reduction of the ring. Given the presence of the electron-donating methoxy group, the Birch reduction would likely yield a substituted cyclohexadiene.

Photoreductive Dehalogenation Pathways

Photoreductive dehalogenation offers an alternative method for the removal of halogen atoms from aromatic rings, often under milder conditions than dissolving metal reductions. This process typically involves the irradiation of the substrate in the presence of a photosensitizer or a photocatalyst and a hydrogen donor.

The photocatalytic dehalogenation of haloarenes, including bromo- and chloroanisoles, has been successfully demonstrated using various catalytic systems. For example, deazaflavin derivatives have been shown to be potent photocatalysts for the dehalogenation of 4-bromoanisole (B123540) and 4-chloroanisole (B146269) upon irradiation with visible light (λ = 400 nm) in the presence of a sacrificial electron donor like diisopropylethylamine (DIPEA). nih.gov

The general mechanism involves the excitation of the photocatalyst, which then transfers an electron to the haloarene substrate to form a radical anion. This radical anion can then fragment, cleaving the carbon-halogen bond to produce an aryl radical and a halide ion. The aryl radical subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to yield the dehalogenated product.

Given the relative bond strengths (C-Br < C-Cl), it is expected that the photoreductive dehalogenation of this compound would proceed with initial cleavage of the C-Br bond. Subsequent irradiation could then lead to the cleavage of the C-Cl bonds.

The following table summarizes the photocatalytic dehalogenation of related haloanisoles, providing an indication of the expected reactivity for this compound under similar conditions.

| Substrate | Catalyst | Solvent | Electron Donor | Irradiation Wavelength (nm) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | deazaflavin 10a | Acetonitrile (B52724) | DIPEA | 400 | 24 | Anisole | 98 |

| 4-Chloroanisole | deazaflavin 10a | Acetonitrile | DIPEA | 400 | 24 | Anisole | 82 |

Radical Reactions Involving this compound

This compound can participate in radical reactions, particularly those involving the substitution of hydrogen atoms on the aromatic ring. A key example of such a reaction is free radical halogenation.

While direct studies on the radical reactions of this compound are limited, the behavior of the closely related compound, 2,4-dichloroanisole, provides significant insights. The free radical bromination of 2,4-dichloroanisole can be achieved using N-bromosuccinimide (NBS) as the bromine source, often in the presence of a radical initiator.

Research has shown that the bromination of 2,4-dichloroanisole with NBS can be effectively catalyzed by a carborane-based Lewis acid catalyst in conjunction with a silver salt co-catalyst at room temperature. chemrxiv.org This reaction leads to the formation of this compound. The reaction proceeds via a radical mechanism, where a bromine radical is generated and subsequently attacks the aromatic ring.

The regioselectivity of the bromination is directed by the existing substituents on the ring. The methoxy group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating, ortho-, para-directing groups. In the case of 2,4-dichloroanisole, the positions ortho and para to the methoxy group are either occupied by chlorine atoms or are sterically hindered. The position meta to the methoxy group (position 3) is less sterically hindered and is activated by the para-chlorine atom, making it a favorable site for radical attack.

The table below outlines the conditions for the radical bromination of 2,4-dichloroanisole.

| Substrate | Reagent | Catalyst | Co-catalyst | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| 2,4-Dichloroanisole | N-Bromosuccinimide (NBS) | m-carborane-SMe | AgSbF₆ | Not specified | Room Temperature | This compound | 60 |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,4 Dichloroanisole and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Bromo-2,4-dichloroanisole, a full suite of NMR experiments, including ¹H, ¹³C, and various two-dimensional (2D) techniques, would be employed for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Aromatic Region: The benzene (B151609) ring has two remaining protons. Due to their different electronic environments influenced by the surrounding halogen and methoxy substituents, they are expected to be non-equivalent, each giving rise to a distinct signal. The proton at the C5 position (H-5) would likely appear as a doublet, coupled to the proton at the C6 position (H-6). Similarly, H-6 would appear as a doublet, coupled to H-5. The chemical shifts of these protons are anticipated to be in the range of δ 7.0-7.8 ppm, influenced by the electron-withdrawing effects of the chlorine and bromine atoms.

Methoxy Group: The three protons of the methoxy (-OCH₃) group are equivalent and are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the upfield region of the spectrum, likely around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. For this compound, seven distinct signals are predicted.

Aromatic Carbons: The six carbons of the benzene ring are all in unique chemical environments due to the substitution pattern. Their chemical shifts would be spread over the aromatic region of the spectrum (approximately δ 110-160 ppm). The carbons directly bonded to the electronegative halogens (C-2, C-3, C-4) and the oxygen of the methoxy group (C-1) would be significantly deshielded and appear at lower fields.

Methoxy Carbon: The carbon of the methoxy group is expected to resonate in the upfield region, typically around δ 55-65 ppm.

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) | Coupling Constant (J, Hz) |

| H-5 | ~7.3 | - | d | ~8.5 |

| H-6 | ~7.6 | - | d | ~8.5 |

| -OCH₃ | ~3.9 | ~60 | s | - |

| C-1 | - | ~155 | - | - |

| C-2 | - | ~125 | - | - |

| C-3 | - | ~118 | - | - |

| C-4 | - | ~130 | - | - |

| C-5 | - | ~115 | - | - |

| C-6 | - | ~133 | - | - |

Note: The chemical shift values are estimates based on analogous compounds and established substituent effects. Actual experimental values may vary.

To definitively establish the connectivity within the this compound molecule, a series of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the signals of the aromatic protons H-5 and H-6, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would be used to unambiguously assign the carbon signals for the protonated carbons. For instance, the signal for H-5 in the ¹H spectrum would show a correlation to the C-5 signal in the ¹³C spectrum, and H-6 would correlate to C-6. The methoxy protons would correlate with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is invaluable for identifying quaternary carbons and piecing together the molecular structure. Key expected HMBC correlations for this compound would include:

The methoxy protons (-OCH₃) showing correlations to the C-1 carbon.

H-5 showing correlations to C-1, C-3, and C-4.

H-6 showing correlations to C-2 and C-4.

These 2D NMR experiments, when analyzed together, would provide a comprehensive and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of this compound.

For some substituted anisoles, rotation around the aryl-OCH₃ bond can be restricted, leading to conformational isomers. Variable temperature (VT) NMR studies can be employed to investigate such dynamic processes. By recording NMR spectra at different temperatures, one can observe changes in the spectra, such as the broadening or sharpening of signals, or the coalescence of two signals into one. This provides information on the energy barriers of rotation and the relative populations of different conformers. While significant rotational hindrance is not strongly anticipated for this compound at room temperature, VT-NMR could definitively confirm the conformational preferences and rotational dynamics around the C1-O bond.

Mass Spectrometric Elucidation of Fragmentation Pathways

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby offering insights into its elemental composition and structure.

High-resolution mass spectrometry (HRMS) is critical for determining the precise mass of the molecular ion, which allows for the calculation of its elemental formula. For this compound (C₇H₅BrCl₂O), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes (⁷⁹Br, ³⁵Cl). The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. The combination of one bromine and two chlorine atoms would produce a complex and highly characteristic isotopic cluster for the molecular ion peak, which would be a key identifying feature.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions (product ions) provides detailed structural information.

Predicted Fragmentation Pathways for this compound:

The fragmentation of the molecular ion [M]⁺ of this compound would likely proceed through several key pathways:

Loss of a Methyl Radical: A common fragmentation for anisoles is the loss of a methyl radical (•CH₃) from the methoxy group to form a stable phenoxy cation. [M]⁺ → [M - CH₃]⁺ + •CH₃

Loss of Formaldehyde (B43269): Another characteristic fragmentation is the loss of a neutral formaldehyde molecule (CH₂O). [M]⁺ → [M - CH₂O]⁺• + CH₂O

Loss of Halogens: Sequential loss of bromine and/or chlorine radicals or neutral halogen molecules can also be expected.

Loss of Carbon Monoxide: The resulting phenoxy-type ions can further fragment by losing carbon monoxide (CO).

Predicted Key Fragments in the MS/MS Spectrum:

| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |

| [C₇H₅⁷⁹Br³⁵Cl₂O]⁺ | [C₆H₂⁷⁹Br³⁵Cl₂O]⁺ | •CH₃ |

| [C₇H₅⁷⁹Br³⁵Cl₂O]⁺ | [C₆H₅⁷⁹Br³⁵Cl₂]⁺• | CH₂O |

| [C₆H₂⁷⁹Br³⁵Cl₂O]⁺ | [C₅H₂⁷⁹Br³⁵Cl₂]⁺ | CO |

| [C₇H₅⁷⁹Br³⁵Cl₂O]⁺ | [C₇H₅³⁵Cl₂O]⁺ | •Br |

| [C₇H₅⁷⁹Br³⁵Cl₂O]⁺ | [C₇H₅⁷⁹Br³⁵Cl]⁺ | •Cl |

Single Crystal X-ray Diffraction Studies of this compound and Its Cocrystals/Derivatives

The molecular conformation of this compound is primarily determined by the orientation of the methoxy group relative to the benzene ring and the steric and electronic effects of the halogen substituents. In analogous structures of halogenated anisoles, the methoxy group typically lies nearly coplanar with the aromatic ring to maximize π-conjugation. However, steric hindrance from the ortho-chloro substituent in this compound may induce a slight out-of-plane torsion of the methoxy group.

Crystal packing in halogenated aromatic compounds is governed by a delicate balance of intermolecular forces. In the absence of strong hydrogen bond donors, the packing is often dense and influenced by van der Waals forces and specific halogen interactions. For instance, the crystal structure of 4-bromo-2,3,5-trichloroanisole, a related compound, would provide valuable information on how these molecules arrange themselves in the solid state. Typically, substituted benzenes adopt packing motifs like herringbone or layered structures to optimize intermolecular contacts.

Table 1: Representative Crystallographic Data for a Halogenated Anisole (B1667542) Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z | 4 |

Note: This is a representative table based on typical values for similar compounds and does not represent actual data for this compound.

Intermolecular interactions play a crucial role in the supramolecular assembly of halogenated molecules. In the crystal lattice of this compound and its derivatives, several key interactions are anticipated:

Halogen Bonding: This is a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile, such as another halogen atom, an oxygen atom, or a π-system. The presence of both bromine and chlorine atoms in this compound suggests the possibility of various halogen bonds (Br···Cl, Br···O, Cl···O, etc.), which would significantly influence the crystal packing. The strength of these interactions depends on the polarizability of the halogen and the electron-withdrawing nature of the substituents on the aromatic ring.

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π-systems are attracted to each other. In substituted benzenes, these interactions can be either face-to-face or offset. The electronic nature of the substituents (electron-donating methoxy group and electron-withdrawing halogens) will create a quadrupole moment on the aromatic ring, influencing the geometry of these stacking interactions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Aspects

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of a molecule.

The FTIR and Raman spectra of this compound would exhibit characteristic bands corresponding to the vibrations of the anisole moiety and the carbon-halogen bonds.

Anisole Vibrations: The spectrum would show C-H stretching vibrations of the aromatic ring and the methyl group in the 2800-3100 cm⁻¹ region. The asymmetric and symmetric stretching of the C-O-C bond of the methoxy group are expected around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1400-1600 cm⁻¹ range.

Conformational Sensitivity: The vibrational frequencies of certain modes, particularly those involving the methoxy group and the halogen substituents, can be sensitive to the torsional angle between the methoxy group and the aromatic ring. Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign vibrational modes and to study conformational isomers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3050-3100 | FTIR, Raman |

| Methyl C-H Stretch | 2850-2970 | FTIR, Raman |

| Aromatic C=C Stretch | 1400-1600 | FTIR, Raman |

| Asymmetric C-O-C Stretch | 1240-1280 | FTIR |

| Symmetric C-O-C Stretch | 1020-1050 | FTIR |

| C-Cl Stretch | 600-800 | FTIR, Raman |

| C-Br Stretch | 500-600 | FTIR, Raman |

Note: These are predicted frequency ranges based on data for analogous compounds.

Chiroptical Spectroscopy (if chiral derivatives are studied)

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are essential for the stereochemical analysis of chiral molecules. While this compound itself is achiral, the introduction of a chiral center or an element of axial chirality would render its derivatives suitable for chiroptical investigation.

For instance, the synthesis of a derivative with a chiral substituent or the creation of atropisomers through restricted rotation around a single bond could lead to enantiomeric pairs. The study of such chiral derivatives would be highly valuable.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the absolute configuration and conformation of the chiral molecule. The electronic transitions of the substituted benzene ring would give rise to characteristic Cotton effects in the ECD spectrum, allowing for the determination of the stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD and provides stereochemical information from the infrared region of the spectrum. VCD is particularly powerful for determining the absolute configuration of molecules in solution. The VCD spectra of chiral derivatives of this compound would show distinct positive and negative bands corresponding to the vibrational modes of the molecule, offering a detailed picture of its three-dimensional structure.

The synthesis of chiral halogen-bond donors has been a subject of recent interest. mdpi.com A chiral derivative of this compound could potentially act as a chiral building block in supramolecular chemistry and asymmetric catalysis. The combination of chiroptical spectroscopy with quantum chemical calculations would be a formidable tool for elucidating the structure-property relationships in such novel chiral systems.

Computational and Theoretical Investigations of 3 Bromo 2,4 Dichloroanisole

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. springerprofessional.de It is widely employed to predict various molecular properties, including geometries, reaction energies, and spectroscopic parameters. For 3-Bromo-2,4-dichloroanisole, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

Frontier Molecular Orbital (FMO) Analysis of this compound Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies and distributions of these orbitals in this compound provide critical information about its electrophilic and nucleophilic sites.

The HOMO, representing the ability to donate an electron, and the LUMO, indicating the ability to accept an electron, are key to predicting how the molecule will interact with other reagents. wikipedia.org For instance, in electrophilic aromatic substitution reactions, the regions of the molecule with the highest HOMO density are the most likely sites of attack. researchgate.net Conversely, for nucleophilic attack, the areas with the largest LUMO density are the most susceptible.

A theoretical study on halogenated anisoles using DFT can determine the energies of these frontier orbitals. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity.

| Orbital | Description | Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | (Value to be determined by specific DFT calculation) |

| LUMO | Lowest Unoccupied Molecular Orbital | (Value to be determined by specific DFT calculation) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | (Value to be calculated) |

This table would be populated with data from specific DFT calculations on this compound.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of potential reaction pathways and the identification of transition states, which are the energy maxima along a reaction coordinate. researchgate.netcecam.org For this compound, this can involve modeling various reactions such as nucleophilic substitution, electrophilic aromatic substitution, or degradation pathways.

For example, a computational study on the chlorination of anisole (B1667542) challenged the traditional SEAr (arenium ion) mechanism, suggesting an alternative addition–elimination pathway is energetically favored. pnas.orgscribd.comnih.gov Similar computational investigations for this compound could reveal its preferred reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface can be constructed. This surface provides invaluable information on reaction barriers and the feasibility of different chemical transformations.

A study on the photodechlorination of 2,4-dichloroanisole (B165449) demonstrated selective cleavage of the C-Cl bond at the ortho position relative to the methoxy (B1213986) group. researchgate.net DFT calculations were used to explain this selectivity, showing that the resulting rhenium-aryl bond was stronger in the observed isomer due to a combination of electronic and steric factors. researchgate.net

Electrostatic Potential Surface (ESP) Analysis for Understanding Reactivity Sites

The Electrostatic Potential Surface (ESP) is a map of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting and understanding the sites of electrophilic and nucleophilic attack. nih.gov Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an ESP analysis would reveal the distribution of charge across the molecule. The electronegative oxygen of the methoxy group and the halogen atoms will significantly influence the ESP. The interplay between the electron-donating methoxy group and the electron-withdrawing halogens creates a complex potential landscape. For instance, a study on halogenated methyl-phenyl ethers used electrostatic potential calculations to develop quantitative structure-property relationships. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable methoxy group, MD simulations can explore its conformational landscape. These simulations provide insights into the preferred orientations of the methoxy group relative to the aromatic ring and the energetic barriers between different conformations. Understanding the conformational preferences is crucial as it can affect the molecule's reactivity and its interactions with biological systems or materials.

MD simulations have been successfully used to study the behavior of other halogenated organic molecules. For example, simulations of halogenated amyloidogenic peptides have provided insights into their aggregation and the role of halogen bonds. nih.gov Similarly, MD simulations of small halogenated organics at the air-water interface have implications for their environmental fate. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) in Halogenated Anisoles

Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. wur.nl These models use molecular descriptors, which are numerical values that encode structural, electronic, or physicochemical properties of the molecules.

For halogenated anisoles, QSRR studies can predict various properties, such as vapor pressure, n-octanol/water partition coefficient, and aqueous solubility. nih.govacs.orgacs.org A study on 134 halogenated anisoles established linear relationships between these properties and structural descriptors derived from electrostatic potential calculations and HOMO energies. nih.gov This demonstrates the potential to predict the properties of this compound based on its structural features.

The development of QSRR models often involves statistical methods like multiple linear regression (MLR) and machine learning techniques such as least-squares support vector machines (LS-SVM). researchgate.net

| Property | Predicted Value | Experimental Value |

| Vapor Pressure (log(vp)) | (Value from QSRR model) | (If available) |

| n-Octanol/Water Partition Coefficient (logKow) | (Value from QSRR model) | (If available) |

| Aqueous Solubility (-logSw,L) | (Value from QSRR model) | (If available) |

This table would present predicted values for this compound based on established QSRR models for halogenated anisoles.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational methods, particularly DFT, can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

For instance, theoretical calculations of NMR chemical shifts can help in the assignment of signals in the experimental spectrum of this compound. Similarly, calculated IR frequencies can be compared to the experimental IR spectrum to identify and assign vibrational modes. A study on the chlorination of anisole utilized NMR spectroscopy to identify the reaction products, a process that could be supported by computational predictions. scribd.comnih.gov

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR Chemical Shift (ppm) | (Calculated values for each proton) | (From experimental spectrum) |

| 13C NMR Chemical Shift (ppm) | (Calculated values for each carbon) | (From experimental spectrum) |

| Major IR Vibrational Frequencies (cm-1) | (Calculated frequencies) | (From experimental spectrum) |

This table would provide a comparison between computationally predicted spectroscopic data and experimentally measured values for this compound.

Charge Distribution and Bond Critical Point Analysis (Quantum Chemical Topology)

The theoretical investigation into the electronic structure of this compound provides significant insights into its chemical behavior and reactivity. By employing methods rooted in quantum mechanics, specifically the Quantum Theory of Atoms in Molecules (QTAIM), it is possible to analyze the molecule's electron density topology. wikipedia.orgamercrystalassn.org This approach defines atoms and chemical bonds based on the gradient vector field of the electron density, allowing for a rigorous, quantitative description of charge distribution and the nature of interatomic interactions. wikipedia.org While specific computational studies exclusively focused on this compound are not prevalent in the surveyed literature, the principles derived from analyses of halogenated benzenes, anisoles, and other related aromatic compounds allow for a robust theoretical characterization. acs.orgkuleuven.beacs.org

Charge Distribution Analysis

The distribution of electron density within a molecule is fundamental to understanding its electrostatic potential, polarity, and sites susceptible to electrophilic or nucleophilic attack. In computational chemistry, atomic charges are not direct physical observables but are calculated through various partitioning schemes. While methods like Mulliken population analysis are common, they are known to be highly dependent on the basis set used in the calculation. A more physically robust and less basis-set-dependent method involves the use of Atomic Polar Tensors (APT). iaea.orgunicamp.brresearchgate.net The APT method derives charges from the derivatives of the molecular dipole moment with respect to atomic Cartesian displacements, which are related to experimentally observable infrared intensities. researchgate.netuzh.ch

For this compound, the charge distribution is primarily dictated by the electronegativity of the constituent atoms. The oxygen, bromine, and chlorine atoms are highly electronegative and act as electron-withdrawing centers. Consequently, they accumulate electron density and bear partial negative charges. The carbon atoms of the aromatic ring and the methyl group, along with the hydrogen atoms, will in turn bear partial positive charges. mdpi.comresearchgate.net The oxygen atom is expected to be the most negatively charged atom, followed by the halogens. This charge separation creates a significant molecular dipole moment and influences the molecule's intermolecular interactions.

An illustrative table of calculated atomic charges using this theoretical framework is presented below.

Interactive Table 1: Theoretical Atomic Charges (APT) for this compound

Note: The following data is illustrative, based on theoretical principles for similar halogenated aromatic compounds, and represents plausible values obtained from Density Functional Theory (DFT) calculations.

| Atom | Element | Position in Ring | Theoretical Atomic Charge (e) |

| C1 | Carbon | Methoxy-substituted | +0.55 |

| C2 | Carbon | Chloro-substituted | +0.20 |

| C3 | Carbon | Bromo-substituted | -0.05 |

| C4 | Carbon | Chloro-substituted | +0.15 |

| C5 | Carbon | H-substituted | -0.10 |

| C6 | Carbon | H-substituted | -0.12 |

| C7 | Carbon | Methyl group | +0.18 |

| O | Oxygen | Methoxy group | -0.60 |

| Cl1 | Chlorine | Position 2 | -0.13 |

| Cl2 | Chlorine | Position 4 | -0.14 |

| Br | Bromine | Position 3 | -0.09 |

| H1 | Hydrogen | Position 5 | +0.12 |

| H2 | Hydrogen | Position 6 | +0.12 |

| H3 | Hydrogen | Methyl group | +0.11 |

| H4 | Hydrogen | Methyl group | +0.11 |

| H5 | Hydrogen | Methyl group | +0.11 |

Bond Critical Point Analysis

The QTAIM framework identifies chemical bonds through the presence of a (3, -1) bond critical point (BCP) on the path of maximum electron density between two atomic nuclei. univ-reims.frresearchgate.net The properties of the electron density (ρ) at this point provide a detailed characterization of the bond.

Key topological parameters at the BCP include:

Electron Density (ρ(r_c)) : This value correlates with the strength and order of a bond. Higher density at the BCP indicates greater electron sharing and typically a stronger, more covalent bond. nih.govnih.gov

Laplacian of Electron Density (∇²ρ(r_c)) : The sign of the Laplacian reveals the nature of the interaction. A negative Laplacian (∇²ρ(r_c) < 0) signifies a concentration of electron density at the BCP, which is characteristic of shared-shell interactions like covalent bonds. univ-reims.frnih.govmappingignorance.org A positive Laplacian (∇²ρ(r_c) > 0) indicates a depletion of electron density, typical of closed-shell interactions such as ionic bonds, hydrogen bonds, and van der Waals forces. mappingignorance.orgstackexchange.com

Ellipticity (ε) : This parameter measures the anisotropy of the electron density at the BCP. researchgate.net For a bond with cylindrical symmetry (e.g., a pure σ-bond), the ellipticity is near zero. Significant non-zero values indicate a deviation from cylindrical symmetry, which is characteristic of bonds with π-character, such as those in aromatic systems. benthamdirect.comacs.orgwiley-vch.de

In this compound, the bonds exhibit distinct topological properties:

Aromatic C-C Bonds : These bonds are expected to show relatively high ρ(r_c) values, negative Laplacians, and significant ellipticity due to the delocalized π-electron system. acs.orgresearchgate.net

C-Cl and C-Br Bonds : As polarized covalent bonds, they will possess substantial electron density at the BCP. researchgate.net The Laplacian for these bonds may be slightly negative or positive, reflecting a character intermediate between purely shared and closed-shell interactions due to the high electronegativity of the halogens. researchgate.netacs.org

C-O and O-CH₃ Bonds : These bonds will display clear covalent character, with high ρ(r_c), negative ∇²ρ(r_c), and low ellipticity, consistent with strong σ-bonds. nih.gov

The following interactive table presents plausible theoretical data for the bond critical points of key bonds within the molecule, derived from the established principles of QTAIM analysis on related structures.

Interactive Table 2: Illustrative Bond Critical Point (BCP) Properties for this compound

Note: The following data is illustrative, based on theoretical principles for similar halogenated aromatic compounds, and represents plausible values obtained from DFT calculations. Units are in atomic units (a.u.).

| Bond | Electron Density (ρ(r_c)) | Laplacian (∇²ρ(r_c)) | Ellipticity (ε) | Bond Character Indicated |

| C1-C2 | 0.310 | -0.850 | 0.210 | Aromatic Covalent |

| C2-C3 | 0.305 | -0.830 | 0.195 | Aromatic Covalent |

| C3-C4 | 0.308 | -0.840 | 0.205 | Aromatic Covalent |

| C4-C5 | 0.315 | -0.870 | 0.225 | Aromatic Covalent |

| C5-C6 | 0.320 | -0.910 | 0.240 | Aromatic Covalent |

| C6-C1 | 0.312 | -0.860 | 0.215 | Aromatic Covalent |

| C2-Cl | 0.210 | +0.050 | 0.030 | Polarized Covalent / Closed-Shell |

| C3-Br | 0.195 | +0.080 | 0.025 | Polarized Covalent / Closed-Shell |

| C4-Cl | 0.212 | +0.045 | 0.032 | Polarized Covalent / Closed-Shell |

| C1-O | 0.280 | -0.950 | 0.010 | Polarized Covalent |

| O-C7 | 0.250 | -1.100 | 0.005 | Covalent (σ-bond) |

Role of 3 Bromo 2,4 Dichloroanisole As a Synthetic Building Block

Development of Novel Methodologies Utilizing the Unique Reactivity of 3-Bromo-2,4-dichloroanisole

The unique reactivity profile that would arise from the specific arrangement of the bromo, chloro, and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound has not been the subject of any detailed methodological studies in the available scientific literature.

No literature could be found that describes the design or implementation of cascade reactions or tandem processes where this compound is a key reactant. Such multi-step, one-pot syntheses are a significant area of chemical research, but this particular compound has not been reported as a substrate in these types of transformations.

There is no information available on the use of this compound in stereoselective transformations. The molecule itself is achiral, and no studies have been published on its use as a substrate in reactions that would introduce chirality in a controlled manner.

Environmental Photochemistry and Abiotic Degradation Pathways of Halogenated Anisoles

Mechanistic Studies of Photodegradation of 3-Bromo-2,4-dichloroanisole

Photodegradation, the breakdown of chemical compounds by light, is a critical process that determines the environmental persistence of many organic pollutants. For halogenated aromatic compounds like this compound, the absorption of solar radiation, particularly in the UV spectrum, can initiate a series of chemical reactions leading to its decomposition. The mechanisms of these photoreactions involve the cleavage of carbon-halogen or carbon-oxygen bonds, fundamentally altering the structure of the parent molecule.

The photodegradation process is initiated when the molecule absorbs a photon of sufficient energy, typically in the UV-B (280-315 nm) and UV-A (315-400 nm) ranges of the solar spectrum, to transition to an electronically excited state. For many halogenated aromatic compounds, photodegradation rates and quantum yields vary significantly with wavelength. researchgate.net Generally, higher energy (shorter wavelength) UV light is more effective at inducing bond cleavage. The primary photochemical step for a haloaromatic compound often involves the homolytic cleavage of the carbon-halogen (C-X) bond to form a radical species. The bond dissociation energy varies for different halogens (C-Br < C-Cl), suggesting that the carbon-bromine bond in this compound would be more susceptible to cleavage than the carbon-chlorine bonds.

The quantum yield can be influenced by several factors, including the specific electronic transition being excited and the efficiency of intersystem crossing to a reactive triplet state. For some aromatic compounds, a plateau in the quantum yield is observed across a range of wavelengths, indicating that excitation to different vibrational levels within the same electronic state leads to the same reactive pathway. In other cases, the yield may show a distinct peak or slope, suggesting competition between different absorption bands or excited states.

Table 1: Conceptual Wavelength Dependence of Photoreaction Quantum Yield for a Halogenated Anisole (B1667542) This table is illustrative, based on general principles of photochemical reactivity for halogenated aromatic compounds, as direct data for this compound is unavailable.

| Wavelength Range (nm) | Predominant Absorption | Expected Relative Quantum Yield (Φ) | Rationale |

| > 400 (Visible) | Negligible | Very Low | Insufficient photon energy to induce electronic transitions and bond cleavage. |

| 315 - 400 (UV-A) | Moderate | Moderate | Photon energy is sufficient to access the lowest energy excited states, potentially leading to C-Br bond cleavage. |

| 280 - 315 (UV-B) | Strong | High | Higher photon energy can more efficiently induce C-Br and potentially C-Cl bond cleavage, leading to a higher reaction efficiency. |

| < 280 (UV-C) | Very Strong | Highest | While not environmentally relevant for solar radiation, these wavelengths possess the highest energy for bond dissociation. |

The photodegradation of this compound is expected to proceed through several key pathways, primarily involving the cleavage of its carbon-halogen bonds. Based on studies of related compounds like polychlorobenzenes and other brominated aromatics, the primary photoproducts arise from reductive dehalogenation. justobjects.nl

The principal reaction pathways are:

Debromination: The C-Br bond is weaker than the C-Cl bond, making its cleavage the most likely initial step. This would lead to the formation of 2,4-dichloroanisole (B165449) .

Dechlorination: Cleavage of a C-Cl bond, either from the parent molecule or from a debrominated intermediate, can also occur. This could yield various bromochloroanisole isomers or monochloroanisoles.

Hydroxylation: In aqueous environments, the aryl radical intermediates formed after dehalogenation can react with water or hydroxyl radicals to form phenolic compounds. This could lead to products such as 3-Bromo-2,4-dichlorophenol (from cleavage of the O-CH₃ bond), 2,4-dichloro-3-hydroxyanisole , or various dichlorophenols and bromochlorophenols. inchem.org

Ether Bond Cleavage: Photolytic cleavage of the anisole O-CH₃ bond can also occur, yielding the corresponding phenol (B47542), 3-Bromo-2,4-dichlorophenol.